

# Physical and chemical characteristics of 2-Bromo-4,6-difluorobenzaldehyde

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## Compound of Interest

Compound Name: 2-Bromo-4,6-difluorobenzaldehyde

Cat. No.: B595373

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## An In-depth Technical Guide to 2-Bromo-4,6-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **2-Bromo-4,6-difluorobenzaldehyde** (CAS No. 154650-59-6), a key aromatic aldehyde intermediate in the synthesis of complex organic molecules. Due to the limited availability of specific experimental data for this particular isomer, this document also includes data for the closely related and well-documented isomer, 4-Bromo-2,6-difluorobenzaldehyde, to provide representative insights into its expected properties and reactivity. This guide covers molecular and physical properties, spectroscopic characterization, chemical reactivity with a focus on its application in cross-coupling reactions, and safety and handling information. Detailed experimental protocols for analogous compounds are provided to inform synthetic strategies.

### Introduction

**2-Bromo-4,6-difluorobenzaldehyde** is a halogenated aromatic aldehyde that serves as a versatile building block in organic synthesis.<sup>[1]</sup> Its trifunctional nature, featuring an aldehyde group, a bromine atom, and two fluorine atoms on the benzene ring, allows for a wide range of

chemical transformations. The presence of fluorine atoms can significantly influence the metabolic stability and bioavailability of target molecules, making this compound particularly valuable in the development of novel pharmaceuticals and agrochemicals.[2] This guide aims to consolidate the available technical information on **2-Bromo-4,6-difluorobenzaldehyde** and to provide a practical resource for laboratory researchers and drug development professionals.

## Molecular and Physical Properties

The fundamental molecular properties of **2-Bromo-4,6-difluorobenzaldehyde** have been established. However, specific experimental physical constants such as melting point, boiling point, and density are not readily available in the public domain for this specific isomer. Therefore, the corresponding data for the well-characterized isomer, 4-Bromo-2,6-difluorobenzaldehyde, are presented below for comparative purposes.

Table 1: Molecular Properties of **2-Bromo-4,6-difluorobenzaldehyde**

Property	Value	Source
CAS Number	154650-59-6	[1]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrF <sub>2</sub> O	[1]
Molecular Weight	221.00 g/mol	[1]
Canonical SMILES	C1=C(C=C(C(=C1F)C=O)Br)F	[1]

Table 2: Physical Properties of 4-Bromo-2,6-difluorobenzaldehyde (CAS No. 537013-51-7)

Property	Value	Source
Appearance	White to light yellow to light orange powder to crystal	[3]
Melting Point	76-81 °C	[4]
Boiling Point	Not available	
Density	Not available	
Solubility	Not available	

## Spectroscopic Characterization

Detailed spectroscopic data for **2-Bromo-4,6-difluorobenzaldehyde** is not widely published. However, based on the known structure and general principles of spectroscopy, the following characteristics can be anticipated. For illustrative purposes, typical spectral data for related brominated and fluorinated benzaldehydes are discussed.

### $^1\text{H}$ NMR Spectroscopy

In the  $^1\text{H}$  NMR spectrum, the aldehydic proton is expected to appear as a singlet in the downfield region, typically between  $\delta$  9.5 and 10.5 ppm. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

### $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group between  $\delta$  185 and 195 ppm. The aromatic carbons will appear in the range of  $\delta$  110-165 ppm, with their chemical shifts influenced by the electronegative bromine and fluorine substituents. The carbon atoms directly bonded to fluorine will show characteristic C-F coupling.

### Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong absorption band for the C=O stretching of the aldehyde group around  $1700\text{-}1720\text{ cm}^{-1}$ . C-H stretching of the aldehyde and aromatic rings will be observed around  $2700\text{-}2850\text{ cm}^{-1}$  and  $3000\text{-}3100\text{ cm}^{-1}$ , respectively. The C-Br and C-F stretching vibrations will appear in the fingerprint region.

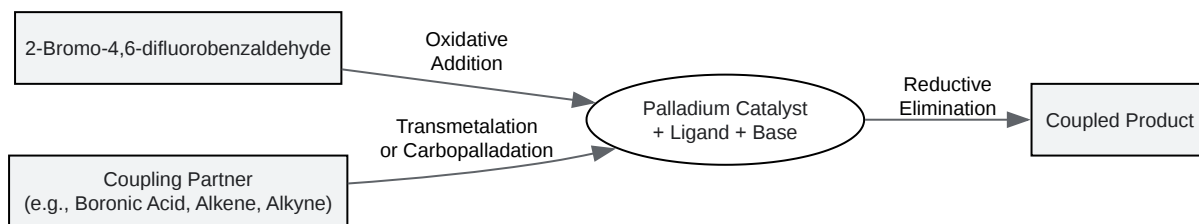
## Chemical Reactivity and Applications

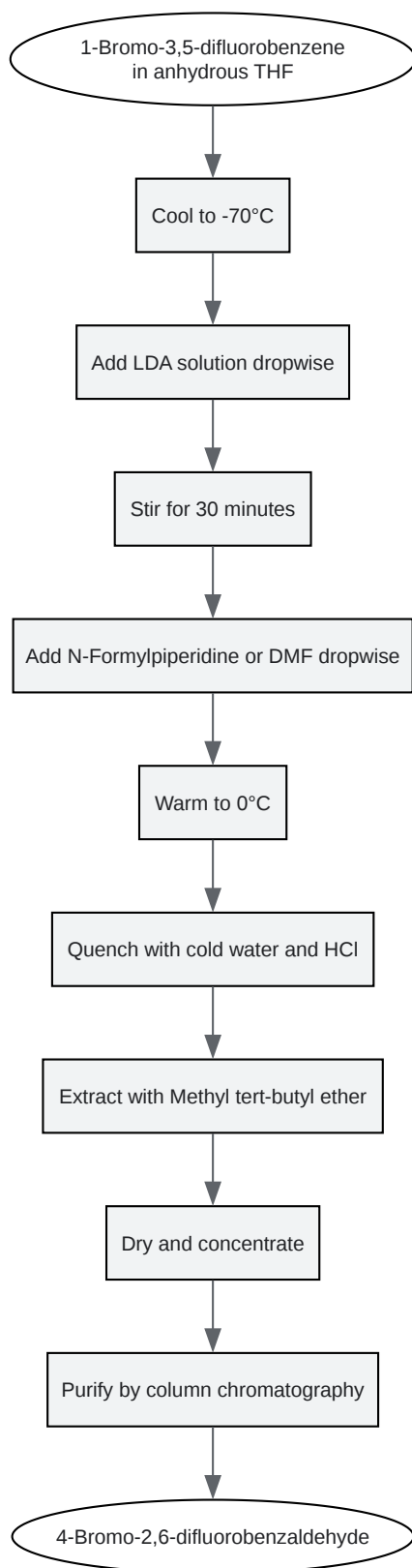
**2-Bromo-4,6-difluorobenzaldehyde** is a valuable intermediate in organic synthesis due to its reactive functional groups. It is particularly utilized in the construction of complex molecules through cross-coupling reactions.[2]

### Cross-Coupling Reactions

The bromine atom on the aromatic ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow

for the formation of new carbon-carbon bonds, enabling the synthesis of a diverse range of derivatives.





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